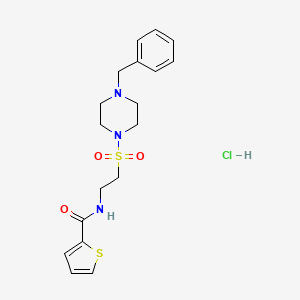
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3S2 and its molecular weight is 429.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride, identified by its CAS number 1185071-87-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structure and Composition
The molecular formula of this compound is C18H24ClN3O3S2, with a molecular weight of 430.0 g/mol. The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1185071-87-7 |
| Molecular Formula | C18H24ClN3O3S2 |
| Molecular Weight | 430.0 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Piperazine derivatives, such as those found in this compound, are known to exhibit a range of pharmacological effects, including:
- Inhibition of Acetylcholinesterase : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and exhibiting neuroprotective effects .
- Antitumor Activity : Studies have indicated that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperazine derivatives have demonstrated IC50 values in the nanomolar range against several cancer types .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on different cancer cell lines. The results suggest that the compound effectively inhibits cell growth and induces apoptosis.
In Vivo Studies
Preclinical studies utilizing animal models have shown promising results regarding the compound's ability to reduce tumor growth without significant side effects such as weight loss. These findings highlight its potential as a therapeutic agent in oncology .
Study 1: Acetylcholinesterase Inhibition
A study demonstrated that piperazine derivatives could bind to the peripheral anionic site and catalytic sites of acetylcholinesterase, leading to effective inhibition. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s .
Study 2: Anticancer Properties
Another investigation evaluated a series of piperazine-based compounds, revealing that certain derivatives exhibited significant anticancer activity with low toxicity profiles. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2.ClH/c22-18(17-7-4-13-25-17)19-8-14-26(23,24)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16;/h1-7,13H,8-12,14-15H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIUBZORMPFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














